molecular formula C9H7N5OS B5573983 4-(1H-benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine

4-(1H-benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine

Cat. No.: B5573983
M. Wt: 233.25 g/mol
InChI Key: PKCLZOWBPUNANY-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H7N5OS and its molecular weight is 233.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.03713104 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Green synthesis methods have facilitated the production of oxadiazole derivatives containing the benzimidazole moiety, including compounds structurally related to 4-(1H-Benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine. These derivatives have been evaluated for their antimicrobial efficacy, demonstrating significant in vitro antibacterial activities against a variety of bacterial strains. This suggests their potential as a basis for developing new antimicrobial agents (Naz & Bagade, 2020).

Anticancer Potential

Research into benzimidazole derivatives, including those related to this compound, has shown promising anticancer properties. These compounds have been subjected to various structural characterizations and tested for their efficacy against a panel of cancer cell lines, indicating good to notable anticancer activity. This supports the investigation of these derivatives as potential leads for anticancer drug development (Rashid, 2020).

Kinase Inhibition for Cancer Therapy

Compounds featuring the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine scaffold have been identified as potent and selective inhibitors of p70S6 kinase, a protein kinase implicated in cancer cell growth and survival. The optimization of these compounds has led to the development of highly selective inhibitors for therapeutic application in cancer, highlighting the role of such derivatives in targeted cancer therapy (Bandarage et al., 2009).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives, including oxadiazole rings, have been studied for their angiotensin II (AII) receptor antagonistic activities. These compounds, synthesized with variations in their structure, exhibited high affinity for the AT1 receptor and were effective in inhibiting AII-induced pressor response in vivo. Their development contributes to the exploration of new therapeutics for hypertension and related cardiovascular diseases (Kohara et al., 1996).

Anticancer and Antimicrobial Complexes

The synthesis of palladium(II) and platinum(II) complexes with benzimidazole ligands has unveiled potential anticancer compounds. These complexes have been shown to exhibit activity against various cancer cell lines, including breast, colon, and hepatic cancers, while also demonstrating antibacterial properties. The structural and physico-chemical characterization of these complexes provides insight into their mode of action and potential therapeutic applications (Ghani & Mansour, 2011).

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various biological targets (such as proteins or DNA) are investigated . Without specific studies on this compound, it’s difficult to provide details on its mechanism of action.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS/c10-7-8(14-15-13-7)16-9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCLZOWBPUNANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.